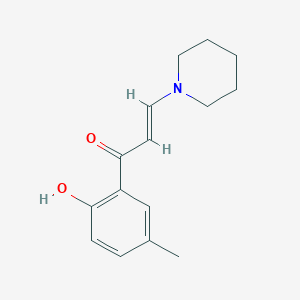![molecular formula C22H19N3O5 B342590 3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342590.png)
3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors One common route involves the formation of the oxazolo[4,5-b]pyridine ring system through a cyclization reaction
Formation of Oxazolo[4,5-b]pyridine: This step often involves the cyclization of a pyridine derivative with an appropriate reagent to form the oxazole ring.
Introduction of Benzamide: The benzamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxyaniline.
Substitution: Formation of 3,4,5-trimethoxybenzaldehyde derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core but lacks the oxazolo[4,5-b]pyridine moiety.
3,4,5-Trimethoxyphenol: Similar methoxy substitution pattern but different functional groups.
Oxazolo[4,5-b]pyridine derivatives: Compounds with similar heterocyclic structures but different substituents.
Uniqueness
3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of the trimethoxybenzene core with the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)21(26)24-15-8-6-13(7-9-15)22-25-20-16(30-22)5-4-10-23-20/h4-12H,1-3H3,(H,24,26) |
InChI Key |
YKVIVGKTOJNQBC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-[(3-methyl-2-quinoxalinyl)oxy]ethanone](/img/structure/B342508.png)
![6-[3-hydroxy-5-methyl-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2H-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342511.png)
![6-[3-hydroxy-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2H-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342512.png)
![6-{[5-chloro-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342513.png)
![6-[5-chloro-3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342514.png)
![6-{[3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342516.png)
![6-{[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342519.png)
![2-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B342520.png)
![ethyl 2-[6-[(4E)-6-(4-chlorophenyl)-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-2-yl]-3-oxo-1,4-benzoxazin-4-yl]acetate](/img/structure/B342521.png)
![Ethyl [2-(5-isoxazolyl)-4-methylphenoxy]acetate](/img/structure/B342525.png)
![Ethyl [2-(5-isoxazolyl)phenoxy]acetate](/img/structure/B342526.png)

![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B342531.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B342532.png)
